molecular formula C6H11NO2 B1214492 (1S,3S)-3-Aminocyclopentanecarboxylic acid CAS No. 71376-02-8

(1S,3S)-3-Aminocyclopentanecarboxylic acid

Cat. No. B1214492
CAS RN: 71376-02-8
M. Wt: 129.16 g/mol
InChI Key: MLLSSTJTARJLHK-WHFBIAKZSA-N
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Description

Synthesis Analysis

The synthesis of (1S,3S)-3-Aminocyclopentanecarboxylic acid involves several innovative approaches. For example, the enantioselective synthesis of a related compound, cyclopentanedicarboxylic amino acid, was achieved in 15 linear steps from silyloxypyrrole, utilizing L-glyceraldehyde as the chirality source. This process demonstrates the complex methodology required to obtain such specialized amino acids (Battistini et al., 2004).

Molecular Structure Analysis

Investigations into the molecular structure of (1S,3S)-3-Aminocyclopentanecarboxylic acid and its derivatives reveal detailed insights. For instance, the room-temperature X-ray structure of a N-Boc-protected derivative provided valuable data on the bicyclic cage's dimensions and the orientation of functional groups, highlighting the compound's rigid and intricate molecular geometry (Luger et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving (1S,3S)-3-Aminocyclopentanecarboxylic acid are diverse, including its involvement in the synthesis of peptides. Stereoselective synthesis methods have been developed for incorporating 3-substituted 2-aminocyclopentanecarboxylic acid derivatives into short 12-helical beta-peptides, indicating the compound's versatility in chemical synthesis (Woll et al., 2002).

Physical Properties Analysis

The study of (1S,3S)-3-Aminocyclopentanecarboxylic acid's physical properties, such as its crystal structure and polymorphism, provides insights into its solid-state characteristics. For example, infrared, Raman, and 13C NMR spectroscopy were utilized for a comparative structural analysis of two polymorphic forms, revealing details about the conformation of the carboxyl group and intermolecular hydrogen bonds (Terol et al., 1994).

Chemical Properties Analysis

The chemical properties of (1S,3S)-3-Aminocyclopentanecarboxylic acid, including its reactivity and interaction with other compounds, are crucial for its potential applications. Studies on its effects on cellular respiration and amino acid metabolism have shown that it does not undergo common reactions such as decarboxylation, transamination, or oxidation, indicating its stability and inert nature in biological systems (Berlinguet et al., 1962).

Scientific Research Applications

Biochemical Studies

1-Aminocyclopentanecarboxylic acid (ACPC) has been examined for its effects on cellular respiration and amino acid metabolism. In various rat tissues, it was found that cellular respiration remained normal in the presence of ACPC. Moreover, ACPC did not undergo decarboxylation, transamination, or oxidation, and did not affect the transamination and oxidation of other amino acids (Berlinguet et al., 1962).

Analogues of GABA

ACPC has been synthesized as an analogue of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). The study synthesized all four stereoisomers of 3-aminocyclopentanecarboxylic acid, contributing to the understanding of the stereochemical correlation with amidinomycin (Allan et al., 1979).

Cancer Detection Agent

Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid (11C-ACPC) has shown potential as a tumor-localizing agent for cancer detection in humans using nuclear medicine scanning techniques. This application leverages the unique properties of the substance for medical imaging and diagnosis (Hayes et al., 1976).

Synthetic Applications

The synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a structural analog of natural amino acids serine and threonine, has been investigated. This research explores the potential use of ACPC in developing new compounds with antitumor properties, highlighting its versatility in chemical synthesis (Huddle & Skinner, 1971).

X-ray Diffraction Studies

The crystal structures of dipeptides derived from β-amino acids, including (1S,3S)-3-aminocyclopentanecarboxylic acid, have been synthesized and analyzed through X-ray diffraction. This research provides insights into the solid-state secondary structural characteristics of these compounds, contributing to the field of crystallography and molecular design (Abraham et al., 2011).

Cerebrospinal Fluid Transport

Studies on the transport of 1-aminocyclopentanecarboxylic acid from feline cerebrospinal fluid have indicated that it is cleared by a saturable mechanism, inhibited by naturally occurring neutral amino acids. This suggests its potential application in understanding and possibly manipulating amino acid transport in the nervous system (Cutler & Lorenzo, 1968).

Conformational Analysis of Peptides

The conformational analysis of peptides containing ACPC has been carried out, providing insights into their solution and solid-state conformations. This research is significant for understanding the structural aspects of peptides and designing new molecules with specific properties (Bardi et al., 1986).

properties

IUPAC Name

(1S,3S)-3-aminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLSSTJTARJLHK-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349646
Record name (1S,3S)-3-Aminocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S)-3-Aminocyclopentanecarboxylic acid

CAS RN

71376-02-8
Record name (1S,3S)-3-Aminocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ Jackson, GM Shibuya, B Ravishankar… - Journal of Medicinal …, 2022 - ACS Publications
General control nonderepressible 2 (GCN2) protein kinase is a cellular stress sensor within the tumor microenvironment (TME), whose signaling cascade has been proposed to …
Number of citations: 2 pubs.acs.org

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